![molecular formula C7H3F7N2O B124989 n-Heptafluorobutyrylimidazole CAS No. 32477-35-3](/img/structure/B124989.png)
n-Heptafluorobutyrylimidazole
Overview
Description
n-Heptafluorobutyrylimidazole: is a chemical compound with the molecular formula C7H3F7N2O and a molecular weight of 264.10 g/mol . It is known for its use as a derivatizing agent in gas chromatography, particularly for the analysis of various pharmaceutical compounds . The compound is characterized by its clear, colorless liquid appearance and high purity .
Mechanism of Action
Target of Action
n-Heptafluorobutyrylimidazole is primarily used as a derivatizing agent in gas chromatography . Its primary targets are various pharmaceutical compounds such as aminoglycoside drugs (gentamicin, tobramycin, netilmicin, and amikacin), deoxynivalenol in wheat, and melatonin . These targets are molecules that need to be analyzed and quantified in different samples.
Mode of Action
The compound interacts with its targets through a process called acylation . In this process, this compound reacts with the target molecules to form heptafluorobutyryl derivatives . This reaction enhances the volatility and thermal stability of the target molecules, making them suitable for analysis by gas chromatography .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the acylation of target molecules . The resulting heptafluorobutyryl derivatives can then be separated and analyzed using gas chromatography . The downstream effects of this process include the accurate identification and quantification of the target molecules in the sample.
Result of Action
The result of this compound’s action is the formation of heptafluorobutyryl derivatives of the target molecules . These derivatives are more volatile and thermally stable than the original molecules, enabling their analysis by gas chromatography . This allows for the accurate identification and quantification of the target molecules in various samples.
Action Environment
The action of this compound is influenced by various environmental factors. It is typically stored at a temperature of 2-8°C . The reaction with target molecules can be influenced by factors such as temperature, pH, and the presence of other substances in the sample.
Preparation Methods
The synthesis of n-Heptafluorobutyrylimidazole involves the reaction of heptafluorobutyric anhydride with imidazole . The reaction is typically carried out under mild conditions, ensuring high yield and purity of the product. Industrial production methods focus on optimizing the reaction conditions to achieve maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
n-Heptafluorobutyrylimidazole readily forms derivatives with phenols, alcohols, and amines . The reactions are fast and mild, making it suitable for use in gas chromatography. The compound does not cause decomposition or corrosion on columns, which is a significant advantage in analytical applications . Common reagents used in these reactions include phenols, alcohols, and amines, and the major products formed are the corresponding derivatives .
Scientific Research Applications
Fluorinated Compounds Synthesis
HFBI is widely recognized for its role as a versatile reagent in the synthesis of fluorinated compounds. Fluorinated compounds are crucial in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability. HFBI facilitates the introduction of fluorine atoms into organic molecules, which can significantly alter their chemical properties.
Case Study: Synthesis of Fluorinated Drugs
- Objective: To synthesize fluorinated derivatives of existing drugs to improve their efficacy.
- Method: Utilizing HFBI for acylation reactions to introduce fluorinated groups.
- Results: Enhanced pharmacological profiles were observed in several candidate compounds, demonstrating the utility of HFBI in drug design.
Drug Development
In medicinal chemistry, HFBI enhances the efficacy and stability of drug candidates. The incorporation of fluorine can improve metabolic stability and bioavailability.
Case Study: Monitoring Drug Metabolism
- Study: The derivatization of gabapentin using HFBI allowed for improved detection and quantification in biological samples.
- Method: Samples were derivatized with HFBI before analysis via gas chromatography-mass spectrometry (GC-MS).
- Findings: The method provided reliable data on drug metabolism, showcasing HFBI's role in pharmacokinetic studies .
Polymer Chemistry
HFBI contributes to the formulation of advanced materials by enhancing the thermal and chemical resistance of polymers. This application is particularly relevant in industries requiring high-performance materials.
Data Table: Properties of HFBI-Derived Polymers
Property | Value | Application Area |
---|---|---|
Thermal Stability | High | Aerospace, automotive |
Chemical Resistance | Excellent | Coatings, adhesives |
Hydrophobicity | Enhanced | Water-repellent surfaces |
Surface Modification
The ability of HFBI to modify surfaces to enhance hydrophobicity is beneficial for creating coatings and materials that require water-repellent properties. This application is crucial in various fields including textiles and construction.
Case Study: Development of Water-Repellent Coatings
- Objective: To create a durable water-repellent coating using HFBI.
- Method: Surfaces were treated with HFBI to form a hydrophobic layer.
- Results: The treated surfaces exhibited significantly reduced water absorption compared to untreated controls.
Analytical Chemistry
HFBI serves as a derivatization reagent in analytical methods for detecting and quantifying various substances. Its application in gas-liquid chromatography (GLC) has proven effective for analyzing complex mixtures.
Application Examples:
- Deoxynivalenol Analysis: HFBI was used to derivatize deoxynivalenol (DON) prior to quantification via GLC, enhancing detection sensitivity .
- Antibiotic Monitoring: HFBI facilitated the analysis of antibiotics such as gentamicin and tobramycin in human serum samples through derivatization techniques .
Comparison with Similar Compounds
n-Heptafluorobutyrylimidazole is unique in its ability to form stable derivatives without causing decomposition or corrosion on columns . Similar compounds include heptafluorobutyric anhydride and other perfluorinated acylating agents . this compound stands out due to its mild reaction conditions and high efficiency in forming derivatives .
Biological Activity
N-Heptafluorobutyrylimidazole (HFBI) is a fluorinated imidazole compound that serves primarily as a derivatization reagent in analytical chemistry, particularly in gas chromatography (GC). Its unique chemical structure provides specific advantages in the analysis of various biological compounds. This article explores the biological activity of HFBI, focusing on its applications, mechanisms, and relevant research findings.
- Chemical Formula : C₇H₃F₇N₂O
- Molecular Weight : 232.1 g/mol
- Appearance : Colorless liquid
- Boiling Point : Approximately 161 °C
- Density : 1.490 g/mL at 25 °C
HFBI acts as a derivatizing agent, particularly for amine groups, enhancing the volatility and detectability of compounds during GC analysis. Its non-acidic nature reduces the degradation of GC columns, allowing for more stable and reproducible results . The fluorinated groups contribute to its stability and reactivity, making it effective in forming derivatives that can be analyzed quantitatively.
Biological Applications
- Derivatization in Hormone Analysis : HFBI has been used to derivatize insect juvenile hormones for their identification and quantification. This process enhances the sensitivity and specificity of GC analyses, facilitating studies on hormonal regulation in insects .
- Pharmaceutical Analysis : HFBI is employed in the analysis of various pharmaceutical compounds, including antibiotics and antivirals. Its ability to form stable derivatives allows for better detection limits and accuracy in pharmacokinetic studies .
- Environmental Studies : The compound has also been utilized in environmental chemistry to analyze pollutants and biological markers in various matrices, demonstrating its versatility beyond traditional biological applications .
Case Study 1: Insect Juvenile Hormones
A study published in the Journal of Chromatography highlighted the use of HFBI for the derivatization of juvenile hormones from insects. The researchers noted that using HFBI significantly improved the detection limits and resolution during GC analysis, allowing for detailed studies on hormonal effects on insect behavior .
Case Study 2: Pharmaceutical Derivatization
In another study focusing on pharmaceutical compounds, HFBI was used to derivatize a range of amines present in drug formulations. The results indicated that HFBI not only improved the chromatographic performance but also provided insights into the metabolic pathways of these drugs within biological systems .
Research Findings
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-1-imidazol-1-ylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F7N2O/c8-5(9,6(10,11)7(12,13)14)4(17)16-2-1-15-3-16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYHGYDAVLDKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F7N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186211 | |
Record name | 1-(Heptafluorobutyryl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32477-35-3 | |
Record name | N-(Heptafluorobutyryl)imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32477-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Heptafluorobutyryl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032477353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32477-35-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Heptafluorobutyryl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-Heptafluorobutyrylimidazole is primarily used as a derivatizing agent to enhance the detectability of target analytes in techniques like gas chromatography. It reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and phenols, to form volatile, electron-capturing derivatives. This derivatization is particularly useful when analyzing trace amounts of these compounds in complex matrices like food or biological samples. [, , , ]
ANone: Research demonstrates HFBI's utility in analyzing various compounds, including:
- α- and β-tribenosides in human plasma: These compounds, after extraction and derivatization with HFBI, can be quantified using GC with a 63Ni-electron capture detector, achieving a detection limit down to 5 ng/ml for β-tribenoside. [, ]
- Dihydroetorphine hydrochloride in biological fluids: HFBI enables the detection of this potent analgesic in blood and urine samples by forming a monoheptafluorobutyl derivative that is detectable by GC-MS with a limit of detection of 1 pg. []
ANone: While HFBI is a valuable tool, some potential limitations should be considered:
- Matrix effects: Interfering compounds in complex matrices may affect the derivatization efficiency or chromatographic separation. Sample cleanup procedures are often necessary to minimize these matrix effects. [, , , ]
A: Gas chromatography, particularly when coupled with electron capture detectors (GC-ECD) or mass spectrometry (GC-MS), is widely employed for the analysis of HFBI derivatives. These techniques offer high sensitivity and selectivity, enabling the quantification of trace amounts of the target analytes in complex mixtures. [, , , , , , ]
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